(4-Aminophenyl)(4-nitrophenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22020-57-1 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
(4-aminophenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H10N2O3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H,14H2 |
InChI Key |
BZJTXTLXWAFCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Aminophenyl 4 Nitrophenyl Methanone and Its Derivatives
Precursor-Based Synthetic Routes
The synthesis of (4-aminophenyl)(4-nitrophenyl)methanone can be achieved through several precursor-based methodologies, each offering distinct advantages in terms of selectivity and yield.
Catalytic Hydrogenation and Other Reduction Methods of Nitro Precursors
A principal and widely employed strategy for the synthesis of this compound involves the selective reduction of a dinitro precursor, namely 4,4'-dinitrobenzophenone. The key challenge in this approach lies in achieving the mono-reduction of one nitro group while leaving the other intact. The selectivity of this reduction is often influenced by the choice of catalyst, solvent, and reaction conditions.
Catalytic hydrogenation is a common method, frequently utilizing catalysts such as platinum on carbon (Pt/C). The presence of certain additives can enhance selectivity. For instance, the use of vanadium compounds in catalytic hydrogenations has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products.
The selective reduction of asymmetric dinitrobenzophenones has been studied, revealing that the position of substituents on the phenyl rings plays a crucial role in directing the reduction. An electron-accepting substituent in the ortho-position to a nitro group can facilitate its reduction over a nitro group on an unsubstituted or electron-rich ring. This principle allows for a degree of control over which nitro group is preferentially reduced in more complex dinitrobenzophenone derivatives.
Alternative reduction methods, analogous to the reduction of nitrophenols to aminophenols, can also be employed. These methods may utilize reducing agents such as sodium borohydride (B1222165) in the presence of a suitable catalyst.
| Precursor | Reducing Agent/Catalyst | Product | Key Observation |
| 4,4'-Dinitrobenzophenone | H₂, Pt/C | This compound | Selective mono-reduction is challenging and requires careful control of conditions. |
| Asymmetric Dinitrobenzophenones | Various | Corresponding Aminonitrobenzophenones | Substituent effects direct the selectivity of the nitro group reduction. |
Nucleophilic Substitution Reactions in Aromatic Systems
Nucleophilic aromatic substitution (SNAr) presents another viable pathway for the synthesis of precursors to this compound. This type of reaction is particularly effective when an aromatic ring is activated by one or more strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group (e.g., a halogen).
In a plausible synthetic route, a 4-halo-4'-nitrobenzophenone, where the halogen is typically fluorine or chlorine, can be reacted with a nucleophilic source of ammonia (B1221849) or an equivalent amine. The nitro group on one phenyl ring activates the other ring towards nucleophilic attack, facilitating the displacement of the halide by the amino group. The efficiency of the SNAr reaction is dependent on the nature of the leaving group, the nucleophile, and the reaction conditions, including solvent and temperature. While general principles of SNAr are well-established, specific protocols for the direct synthesis of this compound via this method require careful optimization to achieve high yields and purity.
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a fundamental reaction for the formation of carbon-carbon bonds to an aromatic ring and is a standard method for the synthesis of ketones. In the context of synthesizing this compound, this would theoretically involve the reaction of an appropriately substituted benzoyl chloride with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
However, the direct Friedel-Crafts acylation to produce this specific compound is fraught with challenges. The amino group of aniline (B41778) and its derivatives is basic and readily complexes with the Lewis acid catalyst. This complexation deactivates the aromatic ring towards electrophilic substitution. Conversely, the nitro group in nitrobenzene (B124822) is strongly deactivating, making the aromatic ring significantly less nucleophilic and thus, less reactive in Friedel-Crafts reactions.
A potential workaround involves a multi-step approach. For instance, the amino group can be protected as an amide (e.g., an anilide). The Friedel-Crafts benzoylation of an anilide, followed by the deprotection (hydrolysis) of the amide group, can yield the desired aminobenzophenone. This indirect route circumvents the issues associated with the free amino group.
| Reactant 1 | Reactant 2 | Catalyst | Product (after deprotection if necessary) | Major Challenge |
| Aniline | 4-Nitrobenzoyl chloride | AlCl₃ | This compound | Complexation of aniline with AlCl₃ deactivates the ring. |
| Nitrobenzene | 4-Aminobenzoyl chloride | AlCl₃ | This compound | Nitro group deactivates the ring, making the reaction difficult. |
| Acetanilide | 4-Nitrobenzoyl chloride | AlCl₃ | This compound | Requires a subsequent deprotection step. |
Derivatization and Functionalization Strategies
The presence of both an amino and a nitro group on the this compound scaffold allows for a wide range of derivatization and functionalization reactions, enabling the tailoring of its properties for specific applications.
Modification of Amino Groups for Advanced Materials
The primary amino group in this compound is a key site for modification, particularly for the synthesis of advanced polymeric materials. This amino group can serve as a monomeric unit in polymerization reactions.
For instance, aromatic polyamides, known for their high thermal stability and mechanical strength, can be synthesized by reacting a diamine monomer with a diacid chloride. While this compound is a monoamine, it can be chemically modified to be incorporated into polymer chains. For example, it could be used as an end-capping agent to control the molecular weight of polymers. Furthermore, reduction of the nitro group to a second amino group would yield 4,4'-diaminobenzophenone, a well-known monomer for the production of polyamides and polyimides.
The amino group can also be derivatized to introduce other functional moieties. For example, reaction with acid chlorides or anhydrides can yield amides with specific functionalities. These modifications can alter the solubility, thermal properties, and electronic characteristics of the resulting materials.
Introduction of Diverse Substituents on Phenyl Rings
The introduction of various substituents onto the phenyl rings of this compound can be achieved either by starting with appropriately substituted precursors or by direct modification of the parent molecule. These substituents can be used to fine-tune the physical and chemical properties of the molecule.
For example, the introduction of alkyl or alkoxy groups can increase the solubility of the compound and its derivatives in organic solvents. Halogen atoms can be introduced to serve as handles for further cross-coupling reactions, allowing for the construction of more complex molecular architectures. The nature and position of these substituents can have a significant impact on the electronic properties of the molecule, influencing its absorption and emission characteristics, which is relevant for applications in optoelectronics.
The synthesis of such derivatives would typically follow the same general synthetic routes outlined above, starting from substituted anilines, nitrobenzenes, or benzoyl chlorides.
Exploration of Various Bridging Moieties
The benzophenone (B1666685) scaffold, including this compound, serves as a versatile platform for the development of complex derivatives. A key strategy in medicinal and materials chemistry involves appending various bridging moieties to the core structure, thereby modulating its physicochemical and biological properties. This often involves converting the ketone's carbonyl group into a reactive site for further elaboration.
One prominent approach is the synthesis of derivatives containing heterocyclic nuclei, which are known pharmacophores. For instance, novel benzophenone derivatives have been created by incorporating a thiazole (B1198619) group. The general synthesis for these compounds begins with the reaction of a substituted benzophenone with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. This intermediate then undergoes a cyclization reaction, for example with 2-bromoacetophenone, to yield the final benzophenone-thiazole hybrid molecule. This methodology demonstrates how the carbonyl group can be transformed to link the benzophenone core to a heterocyclic bridging unit.
Similarly, other heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles have been successfully integrated with the benzophenone structure. These syntheses may start from a benzophenone hydrazide, which is then cyclized to form the oxadiazole ring. Further modifications can be made to this new heterocyclic portion. These strategies highlight a modular approach where the benzophenone unit provides a foundational structure that can be systematically modified with diverse bridging groups to explore new chemical space.
The table below summarizes representative examples of bridging moieties incorporated into benzophenone scaffolds.
| Bridging Moiety | Synthetic Strategy | Precursor Type |
| Thiazole | Reaction with thiosemicarbazide followed by cyclization with an α-haloketone. | Substituted Benzophenone |
| 1,3,4-Oxadiazole | Cyclization of a benzophenone hydrazide intermediate. | Benzophenone Hydrazide |
| 1,2,4-Triazole | Multi-step synthesis involving hydrazination and Schiff base formation. | Benzophenone-derived Hydrazide |
Sustainable and Green Chemical Synthesis Protocols
The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Key areas of innovation include the use of cleaner reagents, renewable energy sources, and environmentally benign solvents.
Green Oxidation for Ketone Formation: Traditional methods for synthesizing the benzophenone core, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts and halogenated solvents. Modern green alternatives focus on the direct oxidation of diarylmethanes. One such method employs a visible-light-induced aerobic C-H oxidation reaction using cerium chloride (CeCl₃) as a photosensitizer in water. This protocol is advantageous as it uses air as the oxidant and water as the solvent, operates at room temperature, and is highly atom-economical. Another sustainable approach involves the oxidation of diphenylmethane (B89790) using hydrogen peroxide (H₂O₂), a clean oxidant that generates only water as a byproduct. This reaction can be efficiently catalyzed by iron acetate (B1210297) under microwave irradiation, which reduces reaction times and energy consumption compared to conventional heating.
Green Reduction of Nitro Groups: The conversion of the nitro group in a (4-nitrophenyl)methanone precursor to the final amino group is a critical step in the synthesis of the title compound. Conventional methods often use metal hydrides or catalytic hydrogenation with heavy metals. An environmentally friendly alternative is the electrochemical reduction of 4-nitrophenol (B140041) and related compounds. This method can cleanly convert the nitro group to an amino group, often with high selectivity and without the need for harsh chemical reducing agents. The process can be optimized by controlling parameters such as pH, temperature, and the applied electric potential, minimizing the formation of byproducts.
Photochemical Synthesis: Sunlight represents an abundant and renewable energy source for chemical transformations. Photoreduction is a well-established green method relevant to benzophenone chemistry. For example, the photoreduction of benzophenone to benzopinacol (B1666686) can be carried out using sunlight as the energy source and greener solvents like isopropanol (B130326) or ethanol. This type of reaction, which proceeds via a free-radical mechanism initiated by photo-excitation of the benzophenone carbonyl group, exemplifies how solar energy can replace non-renewable energy sources in chemical synthesis.
The following table outlines various green synthesis protocols applicable to the formation or modification of benzophenone derivatives.
| Protocol | Green Principle | Reaction Type | Key Features |
| Visible-Light Photocatalysis | Renewable Energy, Green Solvent | C-H Oxidation (Ketone Formation) | Uses air as oxidant, water as solvent, CeCl₃ catalyst. |
| Microwave-Assisted Oxidation | Energy Efficiency, Clean Reagent | C-H Oxidation (Ketone Formation) | Uses H₂O₂ as oxidant and an iron catalyst. |
| Electrochemical Reduction | Avoids Harsh Reagents | Nitro Group Reduction | Clean conversion of nitro to amino groups. |
| Solar Photoreduction | Renewable Energy | Carbonyl Reduction | Uses sunlight and green solvents like ethanol. |
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in (4-Aminophenyl)(4-nitrophenyl)methanone. The analysis of the FT-IR spectrum is based on the absorption of infrared radiation, which excites molecular vibrations.
The key functional groups—amino (-NH₂), nitro (-NO₂), and carbonyl (C=O)—give rise to distinct and identifiable absorption bands. The amino group typically exhibits symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. For instance, in related aminophenyl compounds, these bands are clearly observed and are indicative of the primary amine. The carbonyl group (C=O) stretching vibration is a strong and sharp band, typically found in the range of 1630-1680 cm⁻¹ for benzophenone (B1666685) derivatives. The electron-donating amino group and the electron-withdrawing nitro group can influence the exact position of this band through resonance effects. Specifically, the amino group can donate electron density to the carbonyl group, potentially lowering its stretching frequency, while the nitro group's electron-withdrawing nature can have the opposite effect.
The nitro group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which typically appear in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |
| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Carbonyl (C=O) | C=O Stretch | 1640 - 1660 |
| Aromatic C=C | C=C Stretch | 1580 - 1610 |
| Nitro (-NO₂) | N-O Asymmetric Stretch | 1500 - 1570 |
| Nitro (-NO₂) | N-O Symmetric Stretch | 1300 - 1370 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR for vibrational analysis. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint of this compound.
In the Raman spectrum, the symmetric stretching vibrations of the aromatic rings are expected to be prominent. The C=O stretching vibration, while also visible in the Raman spectrum, may be weaker compared to its intensity in the FT-IR spectrum. A significant advantage of Raman spectroscopy is its ability to analyze samples in aqueous solutions, which can be challenging for FT-IR due to the strong infrared absorption of water.
| Functional Group/ moiety | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Aromatic Rings | Ring Breathing Modes | ~1000 |
| Nitro (-NO₂) | Symmetric Stretch | 1330 - 1360 |
| Carbonyl (C=O) | Stretch | 1630 - 1650 |
| Aromatic C=C | Stretch | 1570 - 1600 |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical information about the electronic structure and transitions within the this compound molecule. The donor-acceptor nature of this compound leads to interesting photophysical properties.
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. The spectrum of this compound is expected to be dominated by π→π* and n→π* electronic transitions.
The presence of the amino and nitro groups, along with the carbonyl group and phenyl rings, creates an extended π-conjugated system. This leads to absorption bands at longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzophenone. A key feature in donor-acceptor molecules is the presence of an intramolecular charge transfer (ICT) band. In this compound, the electron-donating amino group and the electron-withdrawing nitro group facilitate a significant ICT from the amino-substituted phenyl ring to the nitro-substituted phenyl ring upon photoexcitation. This ICT transition typically results in a strong and broad absorption band in the near-UV or visible region. The position of this band can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.
For comparison, the UV-Visible spectrum of (4-aminophenyl)phenyl-methanone shows an absorption maximum around 300-350 nm researchgate.net. The addition of the nitro group in this compound is expected to shift this absorption to even longer wavelengths.
| Electronic Transition | Typical Wavelength Range (nm) | Description |
|---|---|---|
| n → π | 350 - 400 | Transition of a non-bonding electron (from the carbonyl oxygen) to an anti-bonding π orbital. Generally weak. |
| π → π | 250 - 350 | Transition of an electron from a bonding π orbital to an anti-bonding π orbital. Typically strong. |
| Intramolecular Charge Transfer (ICT) | > 350 | Electron transfer from the amino-phenyl moiety (donor) to the nitro-phenyl moiety (acceptor). Strong and broad, often solvent-dependent. |
Photoluminescence Spectroscopy (Fluorescence and Delayed Fluorescence)
Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. For donor-acceptor compounds like this compound, fluorescence is a particularly insightful phenomenon.
Molecules with strong intramolecular charge transfer characteristics in the excited state often exhibit fluorescence that is highly sensitive to the solvent environment. In non-polar solvents, the emission may be from a locally excited state. However, in polar solvents, the charge-separated ICT state is stabilized, leading to a significant red-shift in the fluorescence emission spectrum. The fluorescence quantum yield of such donor-acceptor systems can also be highly dependent on the solvent, often decreasing in more polar solvents due to enhanced non-radiative decay pathways rsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide definitive structural confirmation.
In the ¹H NMR spectrum, the aromatic protons of the two phenyl rings would appear as distinct sets of signals. The protons on the aminophenyl ring are expected to be shifted to a higher field (lower ppm) due to the electron-donating effect of the amino group, which increases the electron density on the ring. Conversely, the protons on the nitrophenyl ring would be shifted to a lower field (higher ppm) because of the strong electron-withdrawing nature of the nitro group. The protons ortho and meta to each substituent will likely appear as doublets due to spin-spin coupling. The protons of the amino group itself would likely appear as a broad singlet.
In the ¹³C NMR spectrum, the carbonyl carbon would be observed at a characteristic downfield shift, typically in the range of 190-200 ppm. The aromatic carbons will show a range of chemical shifts depending on their position relative to the substituents. The carbons attached to the amino group will be shielded (shifted upfield), while those attached to the nitro group and the carbonyl group will be deshielded (shifted downfield).
Predicted chemical shifts for the aromatic protons and carbons can be estimated based on data from similarly substituted benzophenones and standard NMR correlation tables oregonstate.edupdx.eduwisc.edu.
| Nucleus | Position | Expected Chemical Shift Range (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹H | Protons on Aminophenyl Ring | 6.5 - 7.5 | Doublets |
| ¹H | Protons on Nitrophenyl Ring | 7.8 - 8.5 | Doublets |
| ¹H | Amino Protons (-NH₂) | 4.0 - 6.0 (broad) | Singlet |
| ¹³C | Carbonyl Carbon (C=O) | 190 - 198 | - |
| ¹³C | Carbons of Aminophenyl Ring | 110 - 155 | - |
| ¹³C | Carbons of Nitrophenyl Ring | 120 - 150 | - |
X-ray Diffraction Analysis
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Analysis:PXRD is a key technique for characterizing the crystalline phase and purity of a bulk powder sample. No published powder diffraction patterns for this compound could be located. This prevents any analysis of its bulk crystalline properties.
While data exists for structurally related compounds, such as isomers (e.g., 4-amino-3-nitrobenzophenone) or analogues with different substituents, the strict focus of the request on "this compound" precludes the use of this information. The generation of a scientifically rigorous article requires specific, verifiable data for the compound . In its absence, any attempt to fulfill the request would necessitate speculation or the fabrication of data, which falls outside the scope of providing accurate and factual information.
Should peer-reviewed studies detailing the spectroscopic and structural characterization of this compound be published in the future, a comprehensive article as outlined could then be composed.
Computational studies are highly specific to the molecule being investigated. While research exists for related compounds such as aminobenzophenones, nitrobenzophenones, and other derivatives, extrapolating this data would not provide a scientifically accurate account for "this compound" itself. nasa.govscialert.net Methodologies like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard for such analyses, but the results—including precise bond lengths, orbital energies, and absorption maxima—are unique to the molecular structure under examination. nih.govchemrevlett.com
Therefore, without access to a dedicated computational study on "this compound," it is not possible to generate the thorough and scientifically accurate article with the detailed data tables as instructed.
Computational Chemistry and Theoretical Investigations
Time-Dependent Density Functional Theory (TD-DFT)
Excited State Energy and Charge Transfer Studies
For a push-pull system like (4-Aminophenyl)(4-nitrophenyl)methanone, Time-Dependent Density Functional Theory (TD-DFT) would be the primary computational method to investigate its excited states. It is anticipated that the lowest energy electronic transition would be dominated by an intramolecular charge transfer (ICT) from the highest occupied molecular orbital (HOMO), primarily localized on the aminophenyl moiety, to the lowest unoccupied molecular orbital (LUMO), centered on the nitrophenyl group. nasa.gov This ICT state would be characterized by a large change in dipole moment upon excitation, a hallmark of push-pull chromophores. researchgate.net Studies on similar molecules have shown that this charge-transfer state is highly sensitive to the surrounding environment. nasa.gov
Non-Linear Optical (NLO) Properties Prediction
The significant charge asymmetry in this compound suggests it would possess notable NLO properties, which are critical for applications in photonics and optoelectronics.
Calculation of First and Second Hyperpolarizabilities
Quantum chemical calculations, typically using DFT methods, are employed to predict the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response of a molecule. For related organic chromophores, these calculations have revealed large hyperpolarizability values, indicating a strong NLO response. The magnitude of these properties is directly linked to the efficiency of the intramolecular charge transfer.
Structure-NLO Property Relationships and Design Principles
The fundamental design principle for NLO chromophores is exemplified by the structure of this compound. The effectiveness of the NLO response is governed by the strength of the donor and acceptor groups and the nature of the π-conjugated bridge connecting them. The benzophenone (B1666685) core acts as this bridge, and its electronic properties, along with the specific donor/acceptor strengths of the amino and nitro groups, would dictate the precise NLO performance. Theoretical studies on various push-pull systems have established clear relationships between these structural elements and the resulting hyperpolarizability.
Solvent Effects on Electronic and Photophysical Properties
The electronic and photophysical properties of push-pull molecules are often highly dependent on the polarity of their environment (solvatochromism).
Continuum Solvation Models (e.g., Polarizable Continuum Model)
The Polarizable Continuum Model (PCM) is a common theoretical approach to simulate the effect of a solvent on a solute's properties. By modeling the solvent as a continuous dielectric medium, PCM can predict shifts in the absorption and emission spectra of the molecule in different solvents. For this compound, it is expected that increasing solvent polarity would stabilize the highly polar ICT excited state more than the ground state, leading to a red shift (bathochromism) in its absorption spectrum.
Explicit Solvation Models for Specific Interactions
While continuum models account for bulk solvent effects, explicit solvation models, often used in Quantum Mechanics/Molecular Mechanics (QM/MM) frameworks, are necessary to investigate specific solute-solvent interactions. For this molecule, explicit models could elucidate the role of hydrogen bonding between protic solvent molecules (like water or methanol) and the amino or nitro groups. These specific interactions can significantly influence the electronic structure and photophysical dynamics, effects that are not fully captured by continuum models alone. researchgate.netnih.govpsu.edu
Intermolecular Interactions and Crystal Packing Theory of this compound
The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of molecular compounds. For "this compound," a molecule with both hydrogen bond donor (amine) and acceptor (nitro, carbonyl) groups, as well as aromatic rings, a complex interplay of non-covalent interactions governs its crystal architecture. Computational chemistry provides powerful tools to dissect and quantify these interactions. While specific experimental crystallographic data for "this compound" is not publicly available to generate its unique computational analyses, we can detail the theoretical methodologies and present illustrative data from closely related benzophenone derivatives to understand how the crystal structure of the title compound would be analyzed.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a versatile computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a given molecule (the promolecule) dominates the corresponding sum for the entire crystal. nih.gov The resulting surface provides a rich, visual representation of the molecule's local environment.
The Hirshfeld surface is often mapped with various properties, one of the most useful being the normalized contact distance (dnorm). This property is defined in terms of di (the distance from the surface to the nearest nucleus internal to the surface) and de (the distance to the nearest nucleus external to the surface), normalized by the van der Waals (vdW) radii of the respective atoms. The dnorm surface highlights regions of significant intermolecular contacts:
Red spots indicate contacts shorter than the sum of vdW radii, typically representing hydrogen bonds or other strong interactions.
White areas represent contacts approximately equal to the vdW separation.
Blue regions show contacts longer than the vdW radii. biointerfaceresearch.com
For a molecule like "this compound," one would anticipate prominent red spots corresponding to N-H···O hydrogen bonds between the amine group of one molecule and the nitro or carbonyl groups of a neighboring molecule. C-H···O interactions and potential π-π stacking between the phenyl rings would also be visible.
For substituted benzophenone derivatives, H···H and C···H contacts often constitute a significant portion of the intermolecular interactions. For instance, in the tetramorphs of 4,4'-dimethylbenzophenone, the H···H and C···H contacts together contribute to over 85% of the Hirshfeld surface area. nih.gov In a hypothetical analysis of "this compound," the presence of strong donor and acceptor groups would lead to a significant contribution from O···H and N···H contacts.
Below is an interactive table showing representative percentage contributions of various intermolecular contacts from Hirshfeld surface analyses of related organic compounds, illustrating what might be expected for the title compound.
| Intermolecular Contact | Representative Contribution (%) | Appearance in Fingerprint Plot |
| H···H | 35 - 55% | Large, diffuse region in the center |
| O···H / H···O | 15 - 35% | Sharp, distinct spikes at short de + di values |
| C···H / H···C | 10 - 30% | "Wing-like" features on the sides of the plot |
| N···H / H···N | 5 - 15% | Sharp spikes, similar to O···H contacts |
| C···C | 1 - 5% | Characteristic feature for π-π stacking |
| Cl···Cl | ~3% | Specific feature for halogenated compounds |
This table presents typical data ranges from published analyses of various organic molecular crystals to illustrate the expected results for this compound. nih.govelsevierpure.commdpi.com
Energy Framework Analysis for Quantifying Interaction Energies
While Hirshfeld analysis provides a qualitative and quantitative overview of the contacts, energy framework analysis offers a method to quantify the energetic significance of these interactions. This method, available in software like CrystalExplorer, calculates the interaction energies between a central molecule and its neighbors within a defined cluster (typically a 3.8 Å radius). mdpi.com
The total interaction energy (Etot) is calculated as the sum of four components: electrostatic (Eele), polarization (Epol), dispersion (Edis), and exchange-repulsion (Erep), using a chosen level of theory (e.g., B3LYP/6-31G(d,p)). mdpi.com
Electrostatic Energy: Arises from the interaction of the static charge distributions of the molecules. It is dominant in crystals with strong hydrogen bonds or highly polar groups.
Dispersion Energy: A quantum mechanical effect arising from correlated fluctuations in electron density. It is a major stabilizing force in the packing of molecules with large aromatic systems.
Repulsion Energy: Represents the short-range Pauli repulsion that prevents molecules from collapsing into each other.
Polarization Energy: The attractive interaction resulting from the distortion of a molecule's charge distribution by its neighbors.
The results are visualized as "energy frameworks," where cylinders are drawn between the centroids of interacting molecules. The radius of the cylinder is proportional to the magnitude of the interaction energy, providing an intuitive graphical representation of the crystal's energetic topology. nih.gov Typically, frameworks are generated for the individual energy components and the total energy.
An interactive table with representative interaction energy values for different types of molecular pairs in organic crystals is provided below to illustrate the expected energetic landscape.
| Interaction Type | E_ele (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) | Dominant Force |
| Strong H-Bond Dimer | -80 to -120 | -40 to -70 | 60 to 90 | -60 to -100 | Electrostatic |
| π-π Stacking | -20 to -40 | -60 to -100 | 30 to 50 | -50 to -90 | Dispersion |
| C-H···π Interaction | -15 to -30 | -40 to -60 | 20 to 40 | -35 to -50 | Dispersion |
| Weak van der Waals | -5 to -15 | -20 to -40 | 10 to 20 | -15 to -35 | Dispersion |
Note: This table contains illustrative data based on published energy framework analyses of various molecular crystals and is intended to represent the types of values that would be calculated for this compound. nih.govmdpi.compsu.edu
Together, Hirshfeld surface analysis and energy framework calculations provide a comprehensive picture of the supramolecular architecture, identifying the key interactions and quantifying their roles in the stabilization of the crystal lattice.
Reactivity and Reaction Mechanisms
Mechanistic Studies of Nitro Group Reduction
The reduction of the nitro group on the 4-nitrophenyl ring is a characteristic and significant reaction pathway for this compound. This transformation proceeds through a six-electron reduction to yield the corresponding amine. Mechanistic studies, often on analogous nitroarenes, show that this reduction is not a single-step process but involves several well-defined intermediates.
The reduction pathway typically involves the sequential formation of a nitroso (-NO) derivative, followed by an N-hydroxylamino (-NHOH) intermediate, before the final amino (-NH₂) product is formed. The reduction of the nitroso group to the hydroxylamino intermediate is generally much faster than the initial reduction of the nitro group, which can make the nitroso species difficult to detect.
This transformation can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction.
Catalytic Reduction : In the presence of metal catalysts (like Pd, Pt, or Ni) and a reducing agent such as sodium borohydride (B1222165) (NaBH₄), the reaction proceeds via hydride transfer. Studies on similar compounds, like 4-nitrophenol (B140041), have revealed that the hydrogen source for the final amino group can be water molecules, with NaBH₄ facilitating the ionization of H⁺ from water.
Electrochemical Reduction : The 4-nitrophenyl group can be electrochemically reduced to a 4-aminophenyl group. This process involves applying a potential to an electrode, where the nitro group is reduced in a controlled manner. A characteristic irreversible voltammogram is often observed, with a reduction peak corresponding to the conversion of the nitro group. The disappearance of this peak in subsequent scans indicates the complete reduction of the electroactive nitro groups on the electrode surface.
The general mechanism can be summarized as follows:
Ar-NO₂ → [Ar-NO₂]⁻ → Ar-NO → Ar-NHOH → Ar-NH₂
Nucleophilic and Electrophilic Aromatic Substitution Reactions
The electronic dichotomy of the two aromatic rings in (4-Aminophenyl)(4-nitrophenyl)methanone governs its susceptibility to aromatic substitution reactions.
The 4-nitrophenyl ring is highly activated for nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing nature of the nitro group, and to a lesser extent the carbonyl group, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. Nucleophilic attack is strongly favored at the positions ortho and para to the nitro group. Since the leaving group in this molecule would have to be a substituent other than hydrogen (e.g., a halogen if starting from a halo-substituted precursor), this pathway is crucial for synthesizing derivatives. The mechanism is a two-step addition-elimination process:
Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate.
Elimination: The leaving group departs, restoring the aromaticity of the ring.
In contrast, the 4-aminophenyl ring is strongly activated towards electrophilic aromatic substitution (SₑAr). The amino group is a powerful electron-donating group, increasing the nucleophilicity of the ring. It is an ortho, para-director. The carbonyl group is a deactivating, meta-directing group. Therefore, electrophilic attack will preferentially occur on the aminophenyl ring at the positions ortho to the highly activating amino group.
The 4-nitrophenyl ring is strongly deactivated towards electrophiles by both the nitro and carbonyl groups. Any electrophilic substitution on this ring would be significantly slower and would be directed to the positions meta to both groups.
The general mechanism for SₑAr involves two steps:
Attack: The π electrons of the aromatic ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. nih.gov
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring aromaticity. nih.gov
Oxidation Reactions and Pathways
The amino group in this compound is susceptible to oxidation. The oxidation of primary aromatic amines can be complex, often leading to a mixture of products, including polymeric materials. mdpi.com The specific pathway and product depend on the oxidant and reaction conditions.
Initial oxidation of a primary aromatic amine typically involves a one-electron transfer to form a radical cation. This intermediate can then undergo further reactions. Potential oxidation products for the aminophenyl moiety include quinone-imines. For instance, the oxidation of p-aminophenol, a structurally related compound, can yield benzoquinone imine derivatives. rsc.orgresearchgate.net The rate of oxidation is often pH-dependent, increasing in more alkaline solutions. nih.gov
The reactivity of substituted anilines in oxidation reactions correlates with the electronic nature of the substituents; electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. osti.govresearchgate.net In this compound, the electron-withdrawing effect of the benzoyl group would slightly decrease the oxidation potential of the amino group compared to aniline (B41778) itself.
Kinetic Investigations and Reaction Rate Dependencies
Kinetic studies of reactions involving compounds similar to this compound, particularly nucleophilic substitution on the nitro-activated ring, provide insight into reaction mechanisms. Such investigations are often carried out under pseudo-first-order conditions, where the concentration of one reactant (e.g., a nucleophile) is in large excess. The reaction rate can be monitored spectrophotometrically by observing the appearance of a product.
The relationship between the reaction rate and the basicity of the nucleophile is often examined using a Brønsted-type plot (log kₙ vs. pKₐ). The slope of this plot, the Brønsted coefficient (βₙᵤ꜀), provides information about the transition state of the rate-determining step. A large βₙᵤ꜀ value (e.g., > 0.8) suggests a significant development of positive charge on the nucleophile in the transition state, which is characteristic of a stepwise mechanism where the breakdown of a tetrahedral intermediate is rate-limiting. A smaller βₙᵤ꜀ value (e.g., ~0.5) can be indicative of a concerted mechanism or a stepwise process where the formation of the intermediate is rate-limiting.
| Substrate | Nucleophile Series | βₙᵤ꜀ Value | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 4-Nitrophenyl Benzoate | Cyclic Secondary Amines | 0.81 | Stepwise | osti.gov |
| 4-Nitrophenyl Nicotinate | Cyclic Secondary Amines | 0.90 | Stepwise | osti.gov |
| 4-Nitrophenyl Isonicotinate | Cyclic Secondary Amines | 0.92 | Stepwise | osti.gov |
| 4-Nitrophenyl Diphenylphosphinate (B8688654) | Primary and Secondary Amines | 0.5 ± 0.1 | Concerted | osti.gov |
Concerted vs. Stepwise Reaction Mechanisms
The distinction between concerted and stepwise mechanisms is a key focus in the study of nucleophilic substitution reactions involving activated aryl systems like the 4-nitrophenyl moiety.
Stepwise Mechanism: This pathway involves the formation of a distinct tetrahedral intermediate (T±), such as a Meisenheimer complex in SₙAr reactions. The reaction has at least two steps: formation of the intermediate and its subsequent breakdown to products. The rate-determining step (RDS) can be either the formation or the breakdown of this intermediate. A change in the RDS can occur depending on the nucleophile's basicity, which often results in a curved or biphasic Brønsted plot.
Concerted Mechanism: In this mechanism, bond formation and bond breaking occur simultaneously in a single transition state. There are no intermediates. Concerted reactions typically exhibit linear Brønsted plots.
For nucleophilic substitution on the 4-nitrophenyl ring system, the mechanism is heavily influenced by the nature of the nucleophile, the leaving group, and the solvent. For example, the aminolysis of 4-nitrophenyl esters often proceeds through a stepwise mechanism via a zwitterionic tetrahedral intermediate. Kinetic evidence, such as high βₙᵤ꜀ values derived from linear Brønsted plots, can indicate that the breakdown of this intermediate to form products is the rate-limiting step. osti.gov Conversely, other systems, such as the reaction of 4-nitrophenyl diphenylphosphinate with amines, are suggested to proceed through a concerted mechanism. osti.gov
Applications in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
Organic electronics leverage the properties of carbon-based molecules and polymers to create electronic and optoelectronic devices. The performance of these devices is intrinsically linked to the molecular structure of the organic materials used.
Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials
Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology. Their operation relies on the radiative recombination of excitons within an organic semiconductor layer. The efficiency and color of the emitted light are determined by the properties of the emitter and host materials. While extensive research exists on various organic molecules for OLED applications, specific studies detailing the use of (4-Aminophenyl)(4-nitrophenyl)methanone as either an emitter or a host material are not prominently featured in the current scientific literature.
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits. They utilize an organic semiconductor as the active channel material. The charge carrier mobility of the organic semiconductor is a critical parameter for OFET performance. To date, there is a lack of specific research demonstrating the application of this compound in the active layer of OFETs.
Photovoltaic Cells and Energy Conversion Devices
Organic photovoltaic (OPV) cells offer a promising route to low-cost, flexible solar energy conversion. The efficiency of OPVs is heavily dependent on the properties of the donor and acceptor materials within the active layer. Although molecules with donor-acceptor architectures are of significant interest for OPV applications, there is no substantial body of research that specifically investigates the use of this compound in photovoltaic devices.
Chemical Sensors and Probes
The development of chemical sensors based on organic materials is a rapidly growing field. The interaction of analyte molecules with an organic material can induce a measurable change in its optical or electrical properties. While the functional groups present in this compound suggest potential for molecular recognition, dedicated studies on its application as a chemical sensor or probe are not widely reported.
Polymeric and Porous Materials
The synthesis of novel polymeric and porous materials with tailored properties is a key area of materials chemistry. The molecular structure of the building blocks used in their synthesis dictates the final properties of the material.
Building Blocks for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. They are constructed from organic building blocks linked by strong covalent bonds. The geometry and functionality of the building blocks determine the topology and properties of the resulting COF.
While direct reports on the integration of this compound into COFs are scarce, its molecular structure presents intriguing possibilities. The presence of an amino group allows for the formation of various covalent linkages, most notably imine bonds through condensation with aldehyde-functionalized molecules. This is a common and robust strategy for COF synthesis.
For instance, tetrahedral building blocks like tetrakis(4-aminophenyl)methane (B1314661) have been successfully employed to construct 3D COFs. tcichemicals.comtcichemicals.comresearchgate.net The amino groups of these molecules react with linear dialdehydes to form crystalline, porous networks. researchgate.net The general principle of using amine-functionalized molecules as nodes in COF construction is well-established.
The this compound molecule could potentially serve as a bifunctional linker or a functionalized node in a COF. The amino group could participate in the framework-forming reaction, while the nitro group would be incorporated as a pendant functional group within the pores of the COF. This pendant nitro group could then be chemically modified post-synthesis, for example, by reduction to an amine, to introduce new functionalities and tailor the properties of the COF for specific applications such as catalysis or gas separation.
The table below outlines the potential role of this compound as a building block in COF synthesis, drawing parallels with established building blocks.
| Building Block | Functional Groups for Linkage | Potential Role in COF | Resulting Framework Functionality |
| This compound | Amino group | Bifunctional linker or node | Pores functionalized with nitro groups |
| Tetrakis(4-aminophenyl)methane | Four amino groups | Tetrahedral node for 3D COFs | High porosity and specific surface area |
| 1,3,5-Tris(4-aminophenyl)benzene | Three amino groups | Trigonal planar node for 2D COFs | Ordered porous structure |
The successful incorporation of this compound into a COF would depend on factors such as reaction kinetics, the geometry of the co-monomer, and the conditions of the synthesis. Further experimental investigation is required to validate this potential application.
Synthesis of Porous Polymers and Microporous Polyimides
The quest for materials with high porosity at the nanoscale is driven by applications in gas separation, storage, and catalysis. The synthesis of microporous polymers, particularly polyimides, often relies on the use of monomers that introduce rigidity and frustrate efficient chain packing, thereby creating intrinsic microporosity.
While direct synthesis of porous polymers from this compound as the primary monomer is not extensively documented, its diamine functionality allows it to be a candidate for polymerization with various dianhydrides to form polyimides. The introduction of bulky and rigid monomers is a key strategy for creating polymers with high fractional free volume (FFV), a characteristic of microporous materials. For instance, polyimides derived from dianhydrides with sterically hindered structures are known to exhibit enhanced gas permeability. Similarly, the use of diamines with non-linear or contorted geometries can prevent dense chain packing.
Research into microporous polyimides has shown that the choice of both the dianhydride and the diamine is crucial for tuning the gas separation properties. For example, polyimides synthesized from 2,2′-dibromo-4,4′,5,5′-biphenyltetracarboxylic dianhydride (Br-BPDA) and various bulky diamines have demonstrated high surface areas and fractional free volumes, leading to excellent gas permeability. nih.gov The introduction of functional groups, such as benzophenone (B1666685) moieties, into the polyimide network has been shown to enhance interactions with specific gases like CO2, leading to high heats of adsorption and improved selectivity. rsc.org Highly cross-linked microporous polyimide networks incorporating benzophenone linking struts have achieved BET surface areas up to 781 m²/g with uniform pore sizes around 0.5 nm. rsc.org
The table below illustrates the gas separation performance of some microporous polyimides, highlighting the influence of monomer selection on permeability and selectivity. While not directly employing this compound, these examples demonstrate the principles by which its incorporation could be used to create functional porous materials.
| Polymer System | Gas Pair | Permeability (Barrer) | Selectivity |
| Br-BPDA-MMBDA | CO₂ | 724.5 | - |
| Br-BPDA-DAT | H₂/N₂ | 384.4 (H₂) / 16.3 (N₂) | 21.4 |
| 6FDA-based network PI | CO₂/N₂ | ~266.6 (CO₂) | ~23.6 |
Data is illustrative of performance in related microporous polyimide systems.
Integration into Polymer Backbones for Functional Polymers
The incorporation of this compound into polymer backbones can impart a range of desirable functionalities. The diamine nature of the molecule allows for its integration into various polymer systems, most notably polyimides and polyamides, through polycondensation reactions.
In the context of polyimides, the benzophenone unit within the backbone can serve multiple purposes. For instance, polyimides containing benzophenone moieties are known for their excellent thermal stability and mechanical properties. A series of polyimides based on a diamine containing ether and benzoyl linkages, l,3‑Bis(3‑aminophenoxy‑4'‑benzoyl)benzene, exhibited low glass transition temperatures while maintaining high thermal stability. titech.ac.jp Furthermore, the carbonyl group of the benzophenone can act as a photosensitizer, enabling photochemical crosslinking upon exposure to UV radiation. This property is valuable for applications in photoresists and other photolithographic processes.
The "push-pull" nature of the amino and nitro groups on the benzophenone core can also be leveraged to create polymers with specific electronic and optical properties. When integrated into a polymer chain, these functionalities can influence the polymer's solubility, dielectric constant, and responsiveness to external stimuli. For example, new families of aromatic poly(amide-imide)s containing electroactive triphenylamine (B166846) units have been synthesized and shown to be soluble in many organic solvents and possess high glass-transition temperatures. ntu.edu.tw
Non-Linear Optical (NLO) Materials
The defining characteristic of this compound for applications in non-linear optics is its intramolecular charge-transfer (ICT) capability. The amino group acts as an electron donor (D) and the nitro group as an electron acceptor (A), connected through the π-conjugated system of the benzophenone core (π-bridge). This D-π-A structure is a classic design for molecules with significant second-order NLO properties.
NLO materials are crucial for technologies such as optical switching, frequency doubling, and telecommunications. The efficiency of an NLO material is related to its molecular hyperpolarizability (β). In D-π-A molecules, the application of an external electric field can induce a large change in the dipole moment, leading to a high β value. Theoretical and experimental studies on various donor-acceptor substituted compounds have established a clear relationship between molecular structure and NLO response. ipme.ru
Computational studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of new chromophores. For instance, calculations on donor-acceptor derivatives of naphthalene (B1677914) and azanaphthalene have shown that these systems can possess large first static hyperpolarizabilities. ipme.ru The choice of the donor and acceptor groups, as well as the nature of the π-bridge, significantly influences the NLO response. For example, a dicyanovinyl group is often a more effective electron acceptor than a nitro group in certain thiophene-based NLO chromophores. rsc.org
The table below presents calculated first hyperpolarizability (β) values for some representative push-pull molecules, illustrating the range of NLO responses that can be achieved with different donor, acceptor, and π-bridge combinations.
| Molecule | Donor | π-Bridge | Acceptor | First Hyperpolarizability (β) (10⁻³⁰ esu) |
| p-Nitroaniline | -NH₂ | Phenyl | -NO₂ | ~9.2 |
| Dimethylamino nitrostilbene | -N(CH₃)₂ | Stilbene | -NO₂ | ~450 |
| Thiophene Derivative | -N(CH₃)₂ | Thiophene | -NO₂ | Varies with substitution |
Values are for illustrative purposes and depend on the computational method and experimental conditions.
Photorefractive Materials for Optical Data Storage
The photorefractive effect is a phenomenon where the refractive index of a material is changed by exposure to light. This effect forms the basis for holographic data storage, a technology with the potential for extremely high storage densities. Photorefractive materials are typically composed of a polymer matrix doped with several functional components: a photosensitizer, a charge-transporting agent, and a non-linear optical chromophore.
This compound, with its strong NLO properties, is a prime candidate for the NLO chromophore in such a composite material. The process begins with the photosensitizer absorbing light and generating mobile charge carriers (holes or electrons). These charges then migrate through the charge-transporting network and become trapped in darker regions of the material. This separation of charge creates a space-charge electric field. The NLO chromophores, under the influence of this internal electric field, reorient themselves, leading to a modulation of the refractive index that mirrors the light intensity pattern. This refractive index grating is what stores the holographic information.
Research has demonstrated digital holographic data storage in photorefractive polymer composites. ibm.comibm.com One such composite utilized 1-(29-ethylhexyloxy)-2, 5-dimethyl-4-(40nitrophenylazo) benzene (B151609) as the organic chromophore. ibm.com Another study reported on a photorefractive crosslinked polymer where derivatives of diethylaminobenzaldehyde diphenylhydrazone and para-nitroaniline were chemically linked into a polyurethane network. spiedigitallibrary.org This material exhibited a photorefractive effect without the need for an external electric field. spiedigitallibrary.org These examples highlight the potential of using push-pull molecules like this compound in advanced optical data storage applications.
Molecular Switches and Photoresponsive Systems
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light. This property is of great interest for applications in molecular electronics, data storage, and drug delivery. The "push-pull" nature of this compound suggests its potential for use in photoresponsive systems.
One common mechanism for photo-switching involves photoisomerization, where light induces a change in the geometric arrangement of atoms in a molecule. While the benzophenone core itself is not typically known for photoisomerization in the same way as, for example, azobenzene, the electronic structure of this compound could be exploited in other ways. For instance, the excited state properties of the molecule could be harnessed. Upon absorption of light, the molecule transitions to an excited state with a different charge distribution, which could potentially trigger a conformational change or an interaction with its environment.
The development of photochromic push-pull dyes is an active area of research. These molecules can switch between two forms with different absorption spectra upon irradiation with light of different wavelengths. beilstein-journals.org This switching behavior is the basis for their use as molecular switches. While specific studies on the photo-switching behavior of this compound are not widely reported, the principles governing photoresponsive push-pull systems suggest that it is a promising candidate for further investigation in this field.
Supramolecular Chemistry and Crystal Engineering
Design and Analysis of Hydrogen Bonding Networks
Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a crucial role in determining the crystal structure of organic molecules.
N-H…O and C-H…O Hydrogen Bond Interactions
The primary hydrogen bond donor in (4-Aminophenyl)(4-nitrophenyl)methanone is the amine (-NH2) group, while the primary acceptors are the oxygen atoms of the nitro (-NO2) and carbonyl (-C=O) groups. It is highly probable that the crystal structure would be dominated by a network of N-H…O hydrogen bonds . These interactions could lead to the formation of various supramolecular synthons, such as dimers, chains, or sheets.
Role of Nitro and Amine Groups in Directing Interactions
The positioning of the amino and nitro groups at the para positions of the phenyl rings is critical in directing the supramolecular assembly. The amine group, with its two donor sites, can engage in hydrogen bonding with two different acceptor groups, potentially leading to the cross-linking of molecular chains or layers.
The nitro group is a particularly effective hydrogen bond acceptor and its presence strongly influences the formation of hydrogen-bonded networks. The oxygen atoms of the nitro group are expected to be key participants in the strongest hydrogen bonds within the crystal structure.
π-Stacking Interactions and Aromatic Stacking Motifs
The presence of two phenyl rings in this compound makes π-stacking interactions a significant contributor to the crystal packing. These interactions arise from the attractive, non-covalent forces between aromatic rings. The specific geometry of these interactions can vary, leading to different stacking motifs, such as face-to-face or offset (slipped-stack) arrangements.
The electronic nature of the substituents on the phenyl rings—the electron-donating amino group and the electron-withdrawing nitro group—will likely favor an offset stacking arrangement to minimize electrostatic repulsion between the electron-rich and electron-poor regions of the aromatic rings. Studies on other benzophenone (B1666685) derivatives have shown the relevance of π-π interactions in their crystal packing. figshare.com
Host-Guest Chemistry and Inclusion Compounds
At present, there is no available research to indicate that this compound is a common component in host-guest chemistry or the formation of inclusion compounds. The molecule itself does not possess a pre-organized cavity typically required for a host. However, it is conceivable that in a crystalline state, voids could be formed within the lattice that might accommodate small guest molecules, though this remains speculative without experimental data.
Crystal Packing and Polymorphism Studies
The final crystal packing of this compound would be a dense arrangement of the self-assembled supramolecular motifs. The specific packing efficiency would depend on the ability of the molecules to arrange themselves in a way that maximizes attractive interactions while minimizing repulsive forces.
Polymorphism , the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly in substituted benzophenones. acs.orgnih.govbgu.ac.il The conformational flexibility of the benzophenone backbone, specifically the torsion angles between the phenyl rings and the carbonyl group, can lead to different molecular conformations that pack in distinct ways. It is therefore highly probable that this compound could exhibit polymorphism. Different polymorphs would likely display variations in their hydrogen bonding networks and π-stacking arrangements, leading to different physical properties. However, without experimental crystallographic data, the existence and nature of any polymorphs of this specific compound remain unknown.
Conclusion and Future Research Directions
Summary of Key Research Findings and Advancements
Research surrounding (4-Aminophenyl)(4-nitrophenyl)methanone is often embedded within the broader context of substituted benzophenones and the synthesis of complex organic molecules. A primary advancement lies in the synthetic methodologies developed for its parent and related structures. The selective reduction of a dinitro precursor, such as bis(4-nitrophenyl)methanone, to a monoamino derivative is a key synthetic achievement. This transformation is crucial as it installs the critical amino functionality while retaining the nitro group for further chemical manipulation or to impart specific electronic properties.
Furthermore, the general principles of reducing a 4-nitrophenyl group to a 4-aminophenyl group are well-established, often employing catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride. These methods are frequently utilized in the synthesis of various pharmaceutical intermediates and functional materials where the aminophenyl moiety is a key building block. For instance, the reduction of a (4-nitrophenyl) precursor is a critical step in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant drug Rivaroxaban.
While specific, in-depth studies on the isolated this compound are limited, the foundational knowledge from related compounds provides a strong basis for understanding its potential properties and applications.
Emerging Research Trends and Challenges
The unique electronic structure of this compound positions it as a candidate for several emerging research areas.
Nonlinear Optical (NLO) Materials: The significant difference in electron density between the two phenyl rings, facilitated by the carbonyl bridge, suggests that this molecule could exhibit substantial second or third-order NLO properties. Such "push-pull" systems are of great interest for applications in optoelectronics and photonics. A significant challenge is the precise control of the molecular orientation in a solid-state matrix to maximize the macroscopic NLO response.
Chromogenic and Solvatochromic Sensors: The electronic transitions within the molecule are likely to be sensitive to the surrounding environment. This could lead to solvatochromism, where the color of the compound changes with the polarity of the solvent. This property is valuable for developing sensors to probe the local environment of chemical and biological systems. The challenge lies in designing systems with high sensitivity and selectivity for specific analytes or environmental parameters.
Building Block for Advanced Polymers: Both the amino and nitro groups offer reactive handles for polymerization or for grafting onto polymer backbones. This could lead to the development of functional polymers with unique optical, electronic, or thermal properties. A key challenge is to achieve well-defined polymer architectures and to understand the structure-property relationships.
A significant hurdle in advancing the research on this specific compound is the limited availability of dedicated studies and comprehensive characterization data. Much of the current understanding is inferred from research on analogous structures rather than direct investigation.
Prospective Areas for Future Investigation and Material Innovation
Looking ahead, several avenues of research promise to unlock the full potential of this compound and its derivatives.
Detailed Physicochemical Characterization: A fundamental starting point would be the thorough characterization of the compound's spectroscopic, photophysical, and electrochemical properties. This would include detailed studies of its absorption, emission, and redox behavior to build a comprehensive understanding of its electronic structure and excited-state dynamics.
Crystal Engineering and Polymorphism: Investigating the crystal structure of this compound is crucial. Understanding its solid-state packing and intermolecular interactions would be vital for designing materials with tailored properties, particularly for NLO applications where crystal symmetry is paramount. The exploration of different polymorphs could reveal novel material characteristics.
Computational Modeling: In silico studies, using methods like Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, vibrational modes, and NLO properties. Computational screening of various derivatives could guide synthetic efforts toward molecules with enhanced functionalities.
Synthesis of Novel Derivatives and Polymers: The amino and nitro groups serve as versatile points for chemical modification. Future work should focus on the synthesis of a library of derivatives with different substituents to systematically tune the electronic and optical properties. Furthermore, the incorporation of this molecule into novel polymer architectures could lead to innovative materials for a range of applications, from advanced coatings to electronic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
